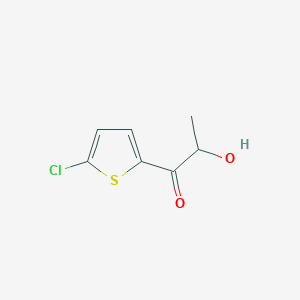
1-(5-Chlorothiophen-2-yl)-2-hydroxypropan-1-one
Vue d'ensemble
Description
1-(5-Chlorothiophen-2-yl)-2-hydroxypropan-1-one is a useful research compound. Its molecular formula is C7H7ClO2S and its molecular weight is 190.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(5-Chlorothiophen-2-yl)-2-hydroxypropan-1-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 190.65 g/mol. The compound features a chlorinated thiophene ring, which contributes to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial activity of various derivatives related to this compound. For instance, derivatives containing the 5-chloro-2-hydroxyphenyl group have shown promising results against Gram-positive bacteria and fungi.
Table 1: Antimicrobial Activity Data
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Methicillin-resistant Staphylococcus aureus | 64 µg/mL |
| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Candida auris | 16 µg/mL |
| 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | Aspergillus fumigatus | 32 µg/mL |
Data adapted from various studies on antimicrobial properties of related compounds .
Anticancer Activity
The anticancer potential of compounds containing the chlorothiophenyl moiety has been investigated in several studies. Notably, the derivative with a 3,5-dichloro substitution exhibited significant cytotoxic effects in human lung cancer cell lines.
Case Study: Cytotoxicity in A549 Cells
In a study assessing the cytotoxic effects of various derivatives on A549 human lung cancer cells, it was found that:
- Compound : 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine showed an IC50 value of approximately 10 µM , indicating potent anticancer activity.
This suggests that the chlorinated thiophene structure may enhance the compound's ability to induce apoptosis in cancer cells.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that compounds with similar structures may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
- Induction of Apoptosis : The anticancer effects may be mediated through pathways that lead to programmed cell death in tumor cells.
- Antioxidant Properties : Certain derivatives have shown antioxidant activity, which can contribute to their overall therapeutic potential by reducing oxidative stress in cells .
Propriétés
IUPAC Name |
1-(5-chlorothiophen-2-yl)-2-hydroxypropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-4(9)7(10)5-2-3-6(8)11-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMJMVBYCJZWEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(S1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















